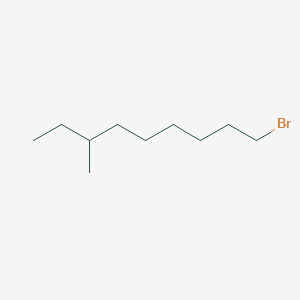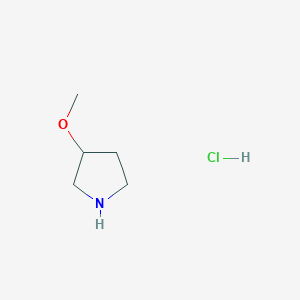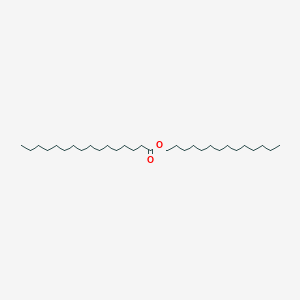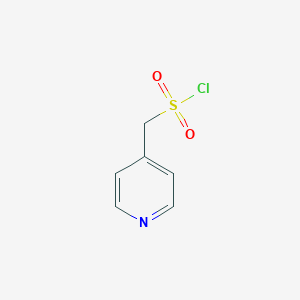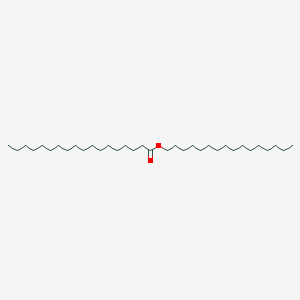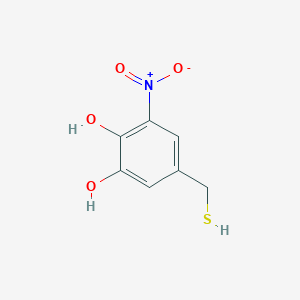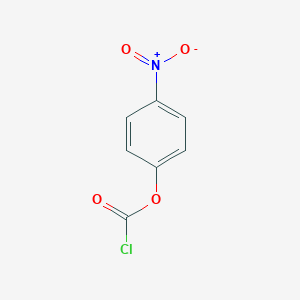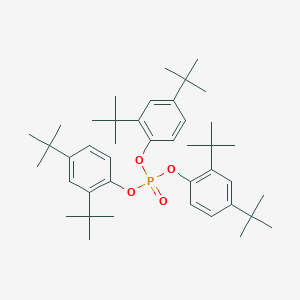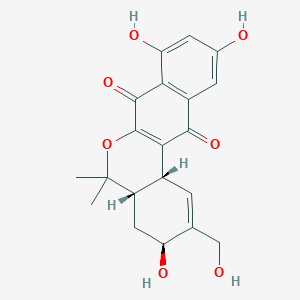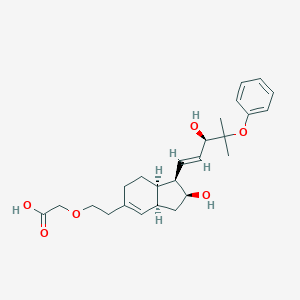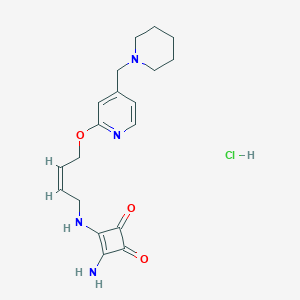
Pibutidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pibutidine hydrochloride is a chemical compound that belongs to the family of histamine H2 receptor antagonists. It is a white crystalline powder that is soluble in water and has a molecular weight of 331.85 g/mol. Pibutidine hydrochloride is commonly used as an anti-ulcer drug due to its ability to reduce the production of gastric acid.
Applications De Recherche Scientifique
Metabolite Characterization and Detection
Characterization of Urinary Metabolites : Kato et al. (1999) utilized liquid chromatography/tandem mass spectrometry (LC/MS/MS) to characterize the metabolic products of Pibutidine hydrochloride in human urine. This method enabled the detection of eight metabolites directly from a crude biological matrix without prior extraction, facilitating rapid screening and confirmation of Pibutidine-related compounds in urine (Kato, Jingu, Ogawa, & Higuchi, 1999).
Determination in Human Plasma : In a study by Kato et al. (2000), LC-MS/MS was used for the quantitative examination of Pibutidine metabolites in human plasma. This method was crucial for simultaneous determination of Pibutidine and its four metabolites in plasma samples from volunteers (Kato, Jingu, Ogawa, & Higuchi, 2000).
Quantification in Human Urine : Another study by Kato et al. (2000) developed a method for rapid quantitative determination of Pibutidine in human urine using liquid chromatography-tandem mass spectrometry. This method was validated for its accuracy and precision, providing a robust approach for investigating the urinary excretion of Pibutidine (Kato, Jingu, Ogawa, & Higuchi, 2000).
Pharmacological Effects and Interactions
Effect on Nitric Oxide Production : Kiuchi et al. (1998) studied the effect of Pibutidine hydrochloride on nitric oxide production in rat gastric mucosa. They found that Pibutidine stimulated gastric mucosal nitric oxide production, suggesting its involvement in the drug's pharmacological effect (Kiuchi, Isobe, Kijima, Higuchi, & Fukushima, 1998).
Interaction with Canine Cloned H2-Receptor : Kaku et al. (1999) investigated Pibutidine hydrochloride's effect on [H]tiotidine binding to canine cloned H2-receptor-expressed Hepa cells. They found that Pibutidine displaced the binding in a concentration-dependent manner, indicating a potent interaction with the H2-receptor (Kaku, Isobe, Kiuchi, Tanaka, Muramatsu, & Higuchi, 1999).
Role in Gastric Mucosal Protection : Kiuchi et al. (1998) also explored Pibutidine hydrochloride's role in protecting gastric mucosal lesions in rats. They found that endogenous nitric oxide and prostaglandins were implicated in the gastric mucosal protection induced by Pibutidine (Kiuchi, Isobe, Kijima, Saitoh, & Higuchi, 1998).
Propriétés
Numéro CAS |
126463-66-9 |
|---|---|
Nom du produit |
Pibutidine hydrochloride |
Formule moléculaire |
C19H25ClN4O3 |
Poids moléculaire |
392.9 g/mol |
Nom IUPAC |
3-amino-4-[[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]amino]cyclobut-3-ene-1,2-dione;hydrochloride |
InChI |
InChI=1S/C19H24N4O3.ClH/c20-16-17(19(25)18(16)24)22-7-2-5-11-26-15-12-14(6-8-21-15)13-23-9-3-1-4-10-23;/h2,5-6,8,12,22H,1,3-4,7,9-11,13,20H2;1H/b5-2-; |
Clé InChI |
ODBOENMSSFCACZ-PVOKDAACSA-N |
SMILES isomérique |
C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C\CNC3=C(C(=O)C3=O)N.Cl |
SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC3=C(C(=O)C3=O)N.Cl |
SMILES canonique |
C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC3=C(C(=O)C3=O)N.Cl |
Synonymes |
3-amino-4-(4-(4-(1-piperidinomethyl)-2-pyridyloxy)-2-butenylamino)-3-cyclobutene-1,2-dione IT 066 IT-066 pibutidine hydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



